Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate
Description
Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate is a disubstituted oxirane (epoxide) derivative featuring a 4-chlorophenyl group and an ethyl substituent at the 3-position of the epoxide ring, with a methyl ester at the 2-position. This compound belongs to the glycidate ester family, which is notable for its utility in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C12H13ClO3 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13ClO3/c1-3-12(10(16-12)11(14)15-2)8-4-6-9(13)7-5-8/h4-7,10H,3H2,1-2H3 |
InChI Key |
MMUHJHYWWDKJFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C(=O)OC)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Epoxidation of Substituted α-Methylenecarboxylic Acid Esters
One of the most established routes to prepare this compound involves the epoxidation of substituted α-methylenecarboxylic acid esters. This method is thoroughly described in patent US4324796A, which details the oxidation of α-methylenecarboxylic acids or their esters to yield the corresponding oxiranecarboxylic acids or esters.
- Starting Material: The precursor is typically an α-methylenecarboxylic acid ester, such as methyl 5-(4-chlorophenyl)-2-methylenevalerate.
- Oxidizing Agents: The epoxidation is carried out using peroxo compounds, with m-chloroperbenzoic acid (m-CPBA) being preferred due to its high selectivity and yield. Other oxidants include hydrogen peroxide, peracetic acid, trifluoroperacetic acid, and 3,5-dinitroperbenzoic acid.
- Solvents: The reaction is performed in inert solvents like benzene, toluene, methylene chloride, or chloroform to ensure solubility and stability of reactants.
- Reaction Conditions: Temperature is controlled between 0 °C and the solvent’s boiling point, optimally between 20 °C and 70 °C, to balance reaction rate and selectivity.
- Work-up: After epoxidation, the product is isolated by standard aqueous work-up, extraction, drying, and distillation or chromatography.
This method yields the desired this compound as a viscous or colorless oil, with purity suitable for further applications.
Synthesis of α-Methylenecarboxylic Acid Esters Precursors
The α-methylenecarboxylic acid esters used as starting materials are synthesized via conventional malonic ester chemistry:
- Step 1: Reaction of dialkyl malonates with 4-chlorophenylpropyl halides or derivatives to form malonic acid diesters substituted with the chlorophenylpropyl group.
- Step 2: Partial hydrolysis (saponification) of the diesters to malonic acid half-esters.
- Step 3: Condensation with formaldehyde in the presence of bases such as pyridine and secondary amines (e.g., piperidine) to introduce the methylene group at the α-position, yielding the α-methylenecarboxylic acid esters.
This multi-step sequence is well-documented and allows for structural variation by changing the aryl substituent or ester alkyl group.
Alternative Synthetic Routes
Although the epoxidation of α-methylenecarboxylic acid esters is the primary route, other methods include:
- Nucleophilic substitution of oxirane precursors: Reaction of 4-chlorophenylpropyl bromides with oxirane-2-carboxylate esters in the presence of bases (e.g., potassium carbonate) in polar aprotic solvents such as acetonitrile or dimethylformamide, followed by ring closure to form the oxirane ring.
- Catalytic formation of the oxirane ring: Reaction of substituted benzaldehydes with diazo esters in the presence of transition metal catalysts (rhodium or copper) to form the oxirane ring directly.
These methods are less commonly used for this specific compound but are relevant in related oxirane chemistry.
Reaction Conditions and Parameters
The table below summarizes typical reaction conditions for the epoxidation route to this compound:
| Parameter | Details | Notes |
|---|---|---|
| Starting Material | α-Methylenecarboxylic acid methyl ester with 4-chlorophenyl substituent | Prepared via malonic ester chemistry |
| Oxidizing Agent | m-Chloroperbenzoic acid (m-CPBA) | Preferred for selectivity and yield |
| Solvent | Dichloromethane, chloroform, toluene | Inert, non-protic solvents |
| Temperature | 20–70 °C | Controlled to optimize epoxidation |
| Reaction Time | Several hours (typically 2–6 hours) | Monitored by TLC or HPLC |
| Work-up | Aqueous extraction, drying (MgSO4), distillation | Standard organic isolation techniques |
| Yield | Moderate to high (60–85%) | Depends on reaction scale and purity |
Mechanistic Insights
The epoxidation mechanism involves the electrophilic addition of the peracid oxygen to the olefinic double bond of the α-methylenecarboxylic acid ester, forming the three-membered oxirane ring. The presence of the electron-withdrawing ester and the 4-chlorophenyl substituent influences the regio- and stereoselectivity of the epoxidation.
- The peracid approaches the double bond from the less hindered face.
- The reaction proceeds via a concerted mechanism, preserving stereochemistry.
- The oxirane ring formed is strained but stabilized by the adjacent ester group.
Research Findings and Applications
This compound is a valuable intermediate for:
- Pharmaceutical synthesis: Its epoxide functionality allows ring-opening reactions to form biologically active compounds.
- Material science: The compound’s halogenated aromatic structure imparts unique properties for polymer modification.
- Medicinal chemistry: The chlorophenyl group is a key pharmacophore in many drugs.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Epoxidation of α-methylenecarboxylic acid esters | Methyl 5-(4-chlorophenyl)-2-methylenevalerate | m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane, toluene | 20–70 °C, 2–6 h | 60–85 | Most common, selective, scalable |
| Nucleophilic substitution and ring closure | 4-Chlorophenylpropyl bromide + ethyl oxirane-2-carboxylate | Potassium carbonate | Acetonitrile, DMF | Elevated temp. | Moderate | Alternative, less common |
| Catalytic oxirane formation | 4-Chlorobenzaldehyde + ethyl diazoacetate | Rhodium or copper catalysts | Various organic solvents | Room temp. | Variable | Used in related oxirane syntheses |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxiranes or chlorophenyl derivatives.
Scientific Research Applications
Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This can result in the inhibition of enzymes or the modification of biomolecules, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects :
- Target Compound : The 4-chlorophenyl group is electron-withdrawing, enhancing the electrophilicity of the epoxide ring, while the ethyl substituent introduces steric bulk. This combination may accelerate nucleophilic ring-opening reactions compared to analogs with smaller substituents (e.g., methyl) .
- Methoxy Analogs : The 4-methoxyphenyl group in the analog (CAS 42245-42-1) donates electron density via resonance, reducing epoxide reactivity. This electronic effect contrasts sharply with the chlorine atom in the target compound .
- Chlorophenyl Isomers : Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate (CAS 1504091-47-7) demonstrates how chlorine's position (meta vs. para) influences steric and electronic profiles. Para-substitution in the target compound may enhance crystallinity due to symmetric packing .
Steric and Physicochemical Implications
Crystallographic and Computational Insights
- Crystal Packing : Tools like Mercury CSD enable comparison of packing patterns. The target compound’s para-chlorophenyl group may favor face-to-face π-stacking, whereas meta-substituted analogs (e.g., CAS 1504091-47-7) adopt less symmetric arrangements .
- Stereochemistry : While stereochemical data for the target compound are unavailable, analogs like (2r,3s)-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS 105560-93-8) highlight how configuration affects biological activity and synthetic pathways .
Biological Activity
Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its oxirane (epoxide) ring, which is known for its reactivity in various chemical transformations. Its molecular formula is , and it possesses a molecular weight of approximately 240.68 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its pharmacological effects, particularly its potential as an antiviral agent.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit significant antiviral activity by inhibiting viral polymerases. This mechanism is crucial in the treatment of viral infections, as it prevents the replication of viral genomes within host cells .
Hypoglycemic Effects
In addition to its antiviral properties, the compound has been noted for its hypoglycemic effects. Studies suggest that it may be beneficial in managing glucose metabolism disorders, making it a candidate for treating conditions such as diabetes .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Viral Polymerases : By targeting the viral polymerase enzyme, the compound disrupts the viral life cycle.
- Modulation of Metabolic Pathways : It appears to influence metabolic pathways associated with glucose and fat metabolism, potentially through interactions with specific receptors or enzymes involved in these processes .
Study on Antiviral Activity
A study published in a pharmaceutical journal demonstrated that this compound significantly reduced viral load in infected cell cultures. The results indicated a dose-dependent response, where higher concentrations led to greater inhibition of viral replication .
| Concentration (µM) | Viral Load Reduction (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Study on Hypoglycemic Effects
Another research effort focused on the hypoglycemic properties of the compound. In animal models, it was observed that administration led to a significant decrease in blood glucose levels compared to control groups. The study concluded that this compound could be a promising agent for managing diabetes .
| Treatment Group | Blood Glucose Level (mg/dL) | Change (%) |
|---|---|---|
| Control | 180 | - |
| Low Dose (10 mg/kg) | 150 | -16.67 |
| High Dose (50 mg/kg) | 120 | -33.33 |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 3-(4-chlorophenyl)-3-ethyloxirane-2-carboxylate, and how are reaction conditions optimized?
Answer: The compound is typically synthesized via epoxidation of α,β-unsaturated precursors. A Michael addition of ethyl acetoacetate to chalcone derivatives (e.g., (2E)-3-(4-chlorophenyl)-1-(4-substituted phenyl)prop-2-en-1-one) under basic conditions (e.g., NaOH in ethanol) forms cyclohexenone intermediates, which can be further functionalized. Reaction optimization involves controlling temperature (reflux ~8 hours), stoichiometry, and base concentration to maximize yield and minimize side reactions like hydrolysis. Post-synthesis purification often employs recrystallization from ethanol or chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
Answer:
- NMR : Focus on the epoxide ring protons (δ 3.5–4.5 ppm for oxirane CH groups), methyl carboxylate (δ 3.6–3.8 ppm, singlet), and substituents (e.g., 4-chlorophenyl aromatic protons at δ 7.2–7.4 ppm).
- IR : Key stretches include C=O (ester, ~1720 cm⁻¹), C-O (epoxide, ~1250 cm⁻¹), and C-Cl (~750 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of COOCH₃ or Cl) confirm molecular weight and structural motifs. Avoid low-resolution data; prioritize high-resolution MS (HRMS) for exact mass validation .
Advanced Research Questions
Q. How can X-ray crystallography resolve the stereochemistry and conformational dynamics of the oxirane ring in this compound?
Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.
- Structure Solution : Employ direct methods (e.g., SHELXS ) or charge flipping (SHELXD ) for phase determination.
- Refinement : Apply SHELXL to model anisotropic displacement parameters and address disorder (common in flexible substituents). For example, split occupancy refinement may resolve disordered ethyl or chlorophenyl groups .
- Visualization : Use Mercury to analyze bond lengths, angles, and ring puckering (Cremer-Pople parameters ). The oxirane ring typically adopts a planar or slightly puckered conformation, influenced by steric effects of substituents .
Q. What strategies mitigate contradictions in crystallographic data, such as thermal motion artifacts or twinning?
Answer:
- Disorder Modeling : For dynamic substituents (e.g., rotating ethyl groups), refine split positions with occupancy ratios (e.g., 0.684:0.316 ).
- Twinning : Use TWIN/BASF commands in SHELXL to deconvolute overlapping reflections.
- Validation Tools : Cross-check with Rint, GooF, and residual density maps. Compare derived bond lengths/angles to literature values for similar epoxides .
Q. How do the 4-chlorophenyl and ethyl substituents influence the compound’s reactivity in ring-opening reactions?
Answer: The electron-withdrawing Cl group stabilizes transition states in nucleophilic attacks (e.g., SN2 ring-opening), while the ethyl group introduces steric hindrance. Kinetic studies (e.g., monitoring reaction rates with amines or thiols under varying pH) reveal regioselectivity. Computational modeling (DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
Q. What computational approaches elucidate the electronic effects of substituents on epoxide stability and reactivity?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute strain energy (kcal/mol) of the oxirane ring.
- NBO Analysis : Quantify hyperconjugation between the epoxide oxygen lone pairs and σ* orbitals of adjacent C-Cl/C-C bonds.
- MD Simulations : Simulate solvation effects (e.g., in ethanol) to assess conformational flexibility and solvent-accessible surface area (SASA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
